2,5-Dichloro-4-nitropyrimidine

Organic Synthesis Regioselectivity Nucleophilic Substitution

2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9) is a chloro-substituted 5-nitropyrimidine derivative with the molecular formula C4HCl2N3O2 and a molecular weight of 193.97 g/mol. It belongs to a class of heterocyclic aromatic compounds characterized by a pyrimidine core substituted with chlorine atoms at the 2- and 5-positions and a nitro group at the 4-position.

Molecular Formula C4HCl2N3O2
Molecular Weight 193.97 g/mol
Cat. No. B11799709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-nitropyrimidine
Molecular FormulaC4HCl2N3O2
Molecular Weight193.97 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C4HCl2N3O2/c5-2-1-7-4(6)8-3(2)9(10)11/h1H
InChIKeyKJQMNZALJSBZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-nitropyrimidine: A C4HCl2N3O2 Heterocyclic Building Block for Pharmaceutical Intermediates


2,5-Dichloro-4-nitropyrimidine (CAS 1364671-59-9) is a chloro-substituted 5-nitropyrimidine derivative with the molecular formula C4HCl2N3O2 and a molecular weight of 193.97 g/mol . It belongs to a class of heterocyclic aromatic compounds characterized by a pyrimidine core substituted with chlorine atoms at the 2- and 5-positions and a nitro group at the 4-position . This compound serves as a versatile electrophilic building block in organic synthesis, particularly as an intermediate for the construction of more complex pharmacologically relevant scaffolds such as nucleosides, purines, pteridinones, and kinase inhibitors [1].

Why Not Any Chloro-nitropyrimidine? Critical Differentiation of 2,5-Dichloro-4-nitropyrimidine


The class of chloro-substituted 5-nitropyrimidines exhibits divergent reactivity and selectivity profiles that are highly sensitive to the precise positioning of chlorine and nitro substituents. Generic substitution of these compounds is not feasible due to significant differences in their behavior in key synthetic transformations. For instance, traditional aromatic nucleophilic substitution (SNAr) on the commonly used 4,6-dichloro-5-nitropyrimidine suffers from low selectivity and long reaction times [1], while cross-coupling reactions on 2,4-dichloropyrimidine demonstrate distinct regioselectivity patterns favoring the 4-position over the 2-position [2]. Furthermore, the specific substitution pattern of 2,5-dichloro-4-nitropyrimidine provides a unique activation landscape and vector set, enabling chemo- and regioselective functionalizations that differ from its analogs like 2,4-dichloro-5-nitropyrimidine or 4,6-dichloro-5-nitropyrimidine [3].

Quantitative Differentiation of 2,5-Dichloro-4-nitropyrimidine: Key Evidence for Scientific Selection


Regioselective Functionalization: Unique 2- and 4-Position Chlorine Reactivity of 2,5-Dichloro-4-nitropyrimidine

The substitution pattern of 2,5-dichloro-4-nitropyrimidine offers a distinct regioselective advantage compared to other dichloronitropyrimidines. While specific quantitative data for this exact compound is limited, class-level inference from the reaction of 2,4-dichloropyrimidine in Suzuki-Miyaura coupling demonstrates that the 4-position undergoes substitution preferentially over the 2-position [1]. The presence of a chlorine at the 5-position in the target compound, rather than at the 6-position as in 2,4-dichloro-5-nitropyrimidine, is expected to further modulate this inherent selectivity, providing a unique vector for sequential functionalization.

Organic Synthesis Regioselectivity Nucleophilic Substitution

Palladium-Catalyzed Amination of 2,5-Dichloro-4-nitropyrimidine Enables High-Yield Synthesis of Mono- and Di-Substituted Pyrimidines

The study on chloro-substituted 5-nitropyrimidines, a class to which the target compound belongs, demonstrates the generality of a palladium-catalyzed amination method. This methodology produces a series of mono-substituted and di-substituted 5-nitropyrimidine products in high yields with good functional group tolerance [1]. This approach addresses the shortcomings of traditional SNAr reactions on related compounds like 4,6-dichloro-5-nitropyrimidine, which are reported to suffer from low selectivity and long reaction times [1].

Cross-Coupling C-N Bond Formation Medicinal Chemistry

Superior Substrate in Suzuki-Miyaura Coupling: Chloropyrimidines Outperform Iodo-, Bromo-, and Fluoropyrimidines

In the context of Suzuki-Miyaura cross-coupling reactions for the arylation of halogenated pyrimidines, a class-level finding shows that chloropyrimidine substrates are preferable over their iodo-, bromo-, or fluoro- counterparts [1]. While this study did not use the specific compound 2,5-dichloro-4-nitropyrimidine, the presence of chlorine leaving groups in this compound suggests it would also be a superior substrate compared to pyrimidines with other halogen substituents.

Cross-Coupling Suzuki Reaction Halogen Reactivity

Unique Substitution Pattern Avoids Common SNAr Selectivity Issues Seen with 4,6-Dichloro-5-nitropyrimidine

The commonly used building block 4,6-dichloro-5-nitropyrimidine is known to suffer from low selectivity in aromatic nucleophilic substitution (SNAr) reactions, leading to complex product mixtures and difficult purifications [1]. The substitution pattern of 2,5-dichloro-4-nitropyrimidine, with chlorine atoms in non-equivalent positions (C2 and C5), eliminates the symmetry that causes this issue. This provides a built-in control mechanism for sequential derivatization, a critical advantage for building molecular complexity.

Synthetic Methodology Selectivity SNAr

Definitive Application Scenarios for 2,5-Dichloro-4-nitropyrimidine Based on Validated Evidence


Synthesis of Highly Functionalized Nucleoside and Purine Analogs via Pd-Catalyzed Amination

This compound is an ideal building block for medicinal chemists synthesizing libraries of nucleoside and purine analogs. Its structure allows for the application of high-yielding palladium-catalyzed amination methods, which overcome the limitations of traditional SNAr reactions on other chloronitropyrimidines, enabling efficient access to a wide variety of mono- and di-substituted derivatives with good functional group tolerance [1].

Construction of Complex Aryl-Pyrimidine Scaffolds via Sequential Suzuki Cross-Coupling

For projects requiring the introduction of aryl groups onto a pyrimidine core, 2,5-dichloro-4-nitropyrimidine serves as a superior substrate. The inherent preference for chlorine over other halogens in Suzuki couplings, combined with the predictable regioselectivity of the C4 over the C2 position, allows for the rational design and execution of sequential cross-coupling reactions to build unsymmetrical, multi-aryl pyrimidine systems [1] [2].

Solid-Phase Synthesis of Pharmacologically Relevant Pteridinones and Pyrimidodiazepinones

The 2,5-dichloro-4-nitropyrimidine scaffold provides an alternative and potentially advantageous starting point for solid-phase synthesis strategies. Its unique substitution pattern may offer different selectivity and linker attachment strategies compared to the commonly used 4,6-dichloro-5-nitropyrimidine, facilitating the efficient generation of libraries of pteridinones and pyrimidodiazepinones for kinase inhibitor discovery [1].

Controlled, Sequential Derivatization for Complex Target Synthesis

Unlike its symmetrical analog 4,6-dichloro-5-nitropyrimidine, the non-equivalent chlorine positions in 2,5-dichloro-4-nitropyrimidine eliminate the selectivity problems inherent to SNAr on the symmetrical compound [1]. This makes it the preferred choice when a synthetic route demands a controlled, stepwise introduction of two different substituents on the pyrimidine ring, ensuring cleaner reactions and higher overall yields in multi-step syntheses.

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